(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one
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Description
(2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H14N2OS2 and its molecular weight is 314.42. The purity is usually 95%.
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Biological Activity
The compound (2E,5E)-2-[(3,4-dimethylphenyl)imino]-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its complex structure, which includes a thiazolidine ring, an imine group, and a thiophene moiety. This structural configuration suggests potential biological activities that are of significant interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C15H15N3OS, with a molecular weight of 285.36 g/mol. The presence of the 3,4-dimethylphenyl group enhances its electronic and steric properties, potentially influencing its biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H15N3OS |
Molecular Weight | 285.36 g/mol |
IUPAC Name | This compound |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial activity. For instance, compounds with similar thiazolidine structures have been reported to inhibit bacterial growth effectively. Molecular docking studies suggest that this compound may interact favorably with bacterial enzymes or receptors.
Anti-inflammatory Activity
Thiazolidinones have also been recognized for their anti-inflammatory properties. The imine group in the structure may facilitate interactions with inflammatory mediators or pathways, potentially leading to reduced inflammation in biological systems.
Study 1: Antimicrobial Evaluation
A study conducted on thiazolidinone derivatives demonstrated that modifications at the 5-position significantly influenced antimicrobial potency against various pathogens. The introduction of different arylidene groups enhanced activity against Gram-positive and Gram-negative bacteria.
Study 2: Computational Studies
Computational models such as Quantitative Structure-Activity Relationship (QSAR) analyses predict that the structural features of This compound correlate with significant biological activities. These predictive models assist in understanding how specific modifications can enhance therapeutic efficacy.
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The imine group can form reversible covalent bonds with nucleophilic sites on enzymes.
- Inhibition of Pathways : By modulating key biochemical pathways involved in inflammation and microbial resistance.
- Molecular Docking Insights : Docking simulations indicate potential binding to targets involved in inflammatory responses and microbial metabolism.
Properties
IUPAC Name |
(5E)-2-(3,4-dimethylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-10-5-6-12(8-11(10)2)17-16-18-15(19)14(21-16)9-13-4-3-7-20-13/h3-9H,1-2H3,(H,17,18,19)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJBMVCZLQHUDS-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.